molecular formula C15H13NO3 B14027395 Methyl 2-([1,1'-biphenyl]-2-ylamino)-2-oxoacetate CAS No. 127563-31-9

Methyl 2-([1,1'-biphenyl]-2-ylamino)-2-oxoacetate

Cat. No.: B14027395
CAS No.: 127563-31-9
M. Wt: 255.27 g/mol
InChI Key: SYHPWRDYWAISOY-UHFFFAOYSA-N
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Description

Methyl 2-([1,1’-biphenyl]-2-ylamino)-2-oxoacetate is an organic compound that features a biphenyl group attached to an amino-oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-([1,1’-biphenyl]-2-ylamino)-2-oxoacetate typically involves the reaction of biphenyl derivatives with amino-oxoacetate precursors. One common method involves the use of a Suzuki coupling reaction between 3-bromo-2-methylbenzoic acid and phenyl-substituted boric acid or phenyl-substituted borate to obtain 3-phenyl-2-methylbenzoic acid. This intermediate is then subjected to a reduction reaction to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki coupling reactions under controlled conditions, followed by purification and reduction steps. The use of catalysts such as palladium and bases like sodium carbonate can facilitate these reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-([1,1’-biphenyl]-2-ylamino)-2-oxoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 2-([1,1’-biphenyl]-2-ylamino)-2-oxoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-([1,1’-biphenyl]-2-ylamino)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the amino-oxoacetate moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-([1,1’-biphenyl]-2-ylamino)-2-oxoacetate is unique due to the presence of both the biphenyl and amino-oxoacetate moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields of research and industry .

Properties

CAS No.

127563-31-9

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

methyl 2-oxo-2-(2-phenylanilino)acetate

InChI

InChI=1S/C15H13NO3/c1-19-15(18)14(17)16-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17)

InChI Key

SYHPWRDYWAISOY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)NC1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

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